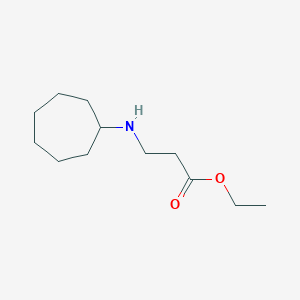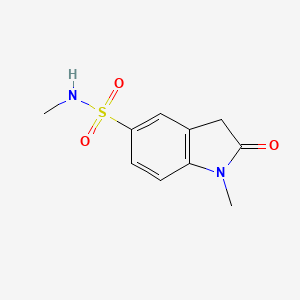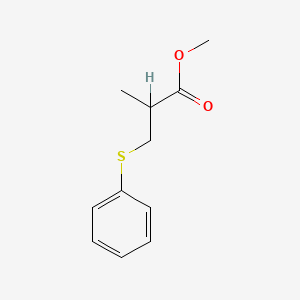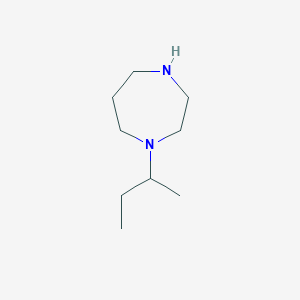![molecular formula C13H21NO2 B6352928 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol CAS No. 1019599-91-7](/img/structure/B6352928.png)
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenols, such as 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, such as its melting point, boiling point, and density, are not specified in the current search results . Further experimental analysis would be required to determine these properties.Applications De Recherche Scientifique
Branched Chain Aldehydes in Food Products
Aldehydes with branched structures, such as 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. The production and degradation of these aldehydes from amino acids are well-documented, providing insights into controlling their levels for desired flavor profiles in both fermented and non-fermented products. This knowledge is crucial for enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).
Sorption of Phenoxy Herbicides
Research on the environmental behavior of phenoxy herbicides, including compounds similar to 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, indicates their interaction with soil and organic matter. Understanding the sorption dynamics of these chemicals is essential for predicting their environmental fate and mitigating potential ecological impacts. These insights help in designing more environmentally friendly herbicidal formulations and in the remediation of contaminated sites (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
The widespread use of synthetic phenolic antioxidants (SPAs) in industrial and commercial products raises concerns regarding their environmental and health impacts. Studies on SPAs, including compounds with similar structures to 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, highlight the need for understanding their occurrence, fate, and potential toxicity in the environment and humans. This research underscores the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Chemosensors Based on Phenolic Compounds
Phenolic compounds, including those derived from 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, have been explored for developing chemosensors with high selectivity and sensitivity for detecting various analytes. This research is pivotal for advancing environmental monitoring, medical diagnostics, and food safety assessments. The ability to detect and quantify specific substances with phenolic-based chemosensors represents a significant technological advancement (Roy, 2021).
Environmental Concerns and Management
Understanding the environmental fate and ecotoxicological effects of compounds like 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol is crucial for mitigating their impact on aquatic ecosystems and human health. Research into the occurrence, bioaccumulation, and potential toxic effects of similar compounds in water bodies and organisms informs regulatory policies and waste management practices aimed at protecting environmental and public health (Goodwin, Carra, Campo, & Soares, 2018).
Propriétés
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYGMFCTYVNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)





![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)


